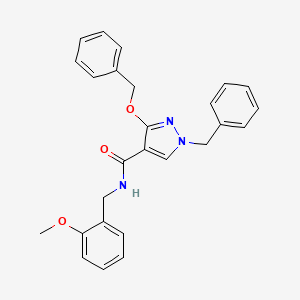

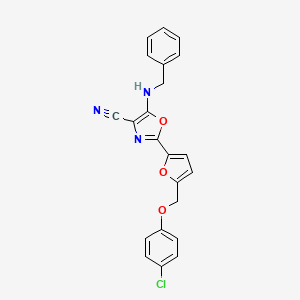

3-((4-fluorobenzyl)thio)-1-(2-methoxyphenyl)pyrazin-2(1H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds to "3-((4-fluorobenzyl)thio)-1-(2-methoxyphenyl)pyrazin-2(1H)-one" involves multi-step reactions and the use of various reagents and techniques. For instance, the synthesis of novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile as a starting material involves the Gewald synthesis technique followed by a reaction with 1,3-disubstituted pyrazole-4-carboxaldehyde derivatives, which are synthesized by the Vilsmeier-Haack reaction . Similarly, the synthesis of pyrazolopyrazole derivatives involves the reaction of 4-(2-hydroxybenzylidene)-3-methyl-1H-pyrazol-5(4H)-one with various donor compounds in the presence of acids .

Molecular Structure Analysis

The molecular structure of related compounds is characterized using various analytical techniques such as IR, 1H NMR, 13C NMR, and mass spectral data. For example, the crystal structure of a second monoclinic polymorph of a related compound was determined, revealing dihedral angles between the benzene and phenyl rings with the pyrazolone ring and the presence of intramolecular hydrogen bonds . Another compound, (Z)-1-(3-fluorobenzyl)-5-((3-fluorobenzylimino)(2-hydroxy-4-methoxyphenyl)methyl)pyridin-2(1H)-one, was crystallized in the triclinic system, and its structure was analyzed by X-ray crystallography, revealing diorientational disorder and hydrogen bonding within the crystal structure .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are complex and require precise conditions. For example, the reaction of 4-(2-hydroxybenzylidene)-3-methyl-1H-pyrazol-5(4H)-one with donor compounds to form pyrazolopyrazole derivatives is carried out in ethanol with the presence of acetic acid or sulfuric acid . The introduction of a new benzyl ether-type protecting group for alcohols, the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group, involves the use of benzyl bromide and is cleaved under specific conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are determined through various analyses. For instance, the quantitative determination of 7-(4-fluorobenzyl)-3-thioxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one was achieved using nonaqueous potentiometric titration, with validation confirming linearity, accuracy, and precision . The antimicrobial activity of the novel Schiff bases synthesized was also assessed, with some derivatives showing excellent activity .

科学的研究の応用

Antimicrobial Activity

Research has demonstrated that novel Schiff bases derived from similar compounds show significant antimicrobial activity. For instance, the synthesis of novel Schiff bases using derivatives like 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and their evaluation for in vitro antimicrobial activity revealed some derivatives exhibited excellent activity against various microbial strains (Divyaraj Puthran et al., 2019).

Anticancer Activity

Compounds within this chemical family have been evaluated for their potential anticancer properties. For instance, novel fluoro-substituted benzo[b]pyran compounds have been synthesized and tested against lung cancer cell lines, showing anticancer activity at low concentrations compared to reference drugs (A. G. Hammam et al., 2005).

Synthesis and Characterization of Derivatives

The synthesis and characterization of new chemical derivatives with potential therapeutic applications are a significant area of research. For example, the synthesis and bioactivity studies of new derivatives starting from substrates like 2-(4-substitutedbenzylidene)-2,3-dihydro-1H-inden-1-one to investigate their cytotoxicity and potential as enzyme inhibitors highlight the ongoing efforts to discover novel therapeutic agents (H. Gul et al., 2016).

特性

IUPAC Name |

3-[(4-fluorophenyl)methylsulfanyl]-1-(2-methoxyphenyl)pyrazin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN2O2S/c1-23-16-5-3-2-4-15(16)21-11-10-20-17(18(21)22)24-12-13-6-8-14(19)9-7-13/h2-11H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QECQVPBXXODRIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C=CN=C(C2=O)SCC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((4-fluorobenzyl)thio)-1-(2-methoxyphenyl)pyrazin-2(1H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol;hydrochloride](/img/structure/B2514096.png)

![5-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-2-(4-fluorophenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2514098.png)

![Methyl 2-[1-oxo-2-(2-oxo-2-piperidin-1-ylethyl)isoquinolin-5-yl]oxyacetate](/img/structure/B2514103.png)

![1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-((4-fluorophenyl)sulfonyl)piperidine](/img/structure/B2514105.png)

![2-[(2-Aminophenyl)thio]nicotinonitrile](/img/structure/B2514106.png)

![N-(2-chlorophenyl)-2-[[3-(3-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2514107.png)

![Benzyl 3-azabicyclo[3.1.0]hexan-1-ylcarbamate hydrochloride](/img/structure/B2514114.png)

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3,4-dichlorophenyl)-1,4-diazepane-1-carboxamide](/img/structure/B2514115.png)